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molecular formula CH2NO2- B1207046 Carbamate CAS No. 302-11-4

Carbamate

Cat. No. B1207046
M. Wt: 60.032 g/mol
InChI Key: KXDHJXZQYSOELW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09226922B2

Procedure details

(E)-1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene (230.8 mg, 1.063 mmol) and methyl-methoxymethyltrimethylsilanyl-methylamine (206 mg, 1.275 mmol) was dissolved in DCM (4 mL) and cooled to 0° C. under N2. Trifluoroacetic acid (8.19 μL, 0.106 mmol) was then added and the reaction mixture was stirred at 0° C. for 30 min then warmed to room temperature and stirred for 2 h. The reaction mixture was diluted with DCM and washed with brine. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo while loading onto silica gel. The residue was purified by flash chromatography (7-60% EtOAc-hexanes) to give (3S and R,4R and S)-1-methyl-3-nitro-4-(2-(trifluoromethyl)phenyl) pyrrolidine. 1H NMR (500 MHz, DMSO-d6) δ 7.84-7.65 (m, 3H), 7.5 (t, J=7.4 Hz, 1H), 5.40-5.34 (m, 1H), 4.18-4.10 (m, 1H), 3.40 (dd, J=3.0, 11.3 Hz, 1H), 3.20 (t, J=8.4 Hz, 1H), 3.10-3.04 (m, 1H), 2.40-2.28 (m, 1H), 2.3 (s, 3H).
Quantity
230.8 mg
Type
reactant
Reaction Step One
Name
methyl-methoxymethyltrimethylsilanyl-methylamine
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8.19 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[N+:1](/[CH:4]=[CH:5]/[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]([F:15])([F:14])[F:13])([O-:3])=[O:2].C[CH2:17][N:18]([CH2:23][O:24]C)[Si](C)(C)C.F[C:27](F)(F)C(O)=O>C(Cl)Cl>[C:23](=[O:24])([O-:2])[NH2:18].[CH3:17][N:18]1[CH2:23][CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:12]([F:13])([F:14])[F:15])[CH:4]([N+:1]([O-:3])=[O:2])[CH2:27]1

Inputs

Step One
Name
Quantity
230.8 mg
Type
reactant
Smiles
[N+](=O)([O-])/C=C/C1=C(C=CC=C1)C(F)(F)F
Name
methyl-methoxymethyltrimethylsilanyl-methylamine
Quantity
206 mg
Type
reactant
Smiles
CCN([Si](C)(C)C)COC
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.19 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (7-60% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(N)([O-])=O
Name
Type
product
Smiles
CN1CC(C(C1)C1=C(C=CC=C1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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